molecular formula C13H18N2O4 B14670096 Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- CAS No. 40890-89-9

Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl-

Cat. No.: B14670096
CAS No.: 40890-89-9
M. Wt: 266.29 g/mol
InChI Key: ZARPAOROIWZSQE-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is a derivative of benzohydroxamic acid, characterized by the presence of a methoxy group at the 4-position and a morpholinomethyl group. This compound is part of the hydroxamic acid family, known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- typically involves the reaction of 4-methoxybenzohydroxamic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The methoxy and morpholinomethyl groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4-Amino-2-methoxybenzohydroxamic acid
  • 4-Amino-3-methylbenzohydroxamic acid
  • 3-Amino-5-methylbenzohydroxamic acid

Comparison: Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is unique due to the presence of both methoxy and morpholinomethyl groups, which enhance its biological activity and specificity. Compared to other benzohydroxamic acid derivatives, it shows improved efficacy in inhibiting HDACs and greater potential as an anticancer agent .

Properties

CAS No.

40890-89-9

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

N-hydroxy-4-methoxy-N-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H18N2O4/c1-18-12-4-2-11(3-5-12)13(16)15(17)10-14-6-8-19-9-7-14/h2-5,17H,6-10H2,1H3

InChI Key

ZARPAOROIWZSQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CN2CCOCC2)O

Origin of Product

United States

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